

Application Notes and Protocols for CCT241533

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Compound of Interest

Compound Name: CCT241533

Cat. No.: B560082

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the handling, storage, and experimental use of **CCT241533**, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Product Information

CCT241533 is a selective, ATP-competitive inhibitor of CHK2, a key serine/threonine kinase involved in the DNA damage response pathway. It has an IC₅₀ of 3 nM for CHK2.^{[1][2]}

CCT241533 has been shown to block CHK2 activity in human tumor cell lines and potentiate the cytotoxicity of PARP inhibitors.^[3]

Storage and Stability

Proper storage of **CCT241533** is critical to maintain its chemical integrity and biological activity.

Table 1: Storage and Stability of **CCT241533**

Form	Storage Condition	Stability	Notes
Solid (hydrochloride salt)	-20°C	≥ 4 years[4]	Store in a dry, dark place.
Solid (hydrochloride salt)	4°C	Not specified	For short-term storage.
Solution in DMSO	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.
Solution in DMSO	-20°C	Up to 1 month[2]	Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution	Room Temperature	Not recommended for more than one day[4]	Prepare fresh for each experiment.

Solution Preparation

CCT241533 is available as a hydrochloride salt and can be dissolved in various solvents.

Table 2: Solubility of **CCT241533** Hydrochloride

Solvent	Solubility
DMSO	≥ 100 mg/mL (208.79 mM)[5]
Dimethylformamide (DMF)	~30 mg/mL[4]
Ethanol	~5 mg/mL[4]
PBS (pH 7.2)	~500 µg/mL[4]

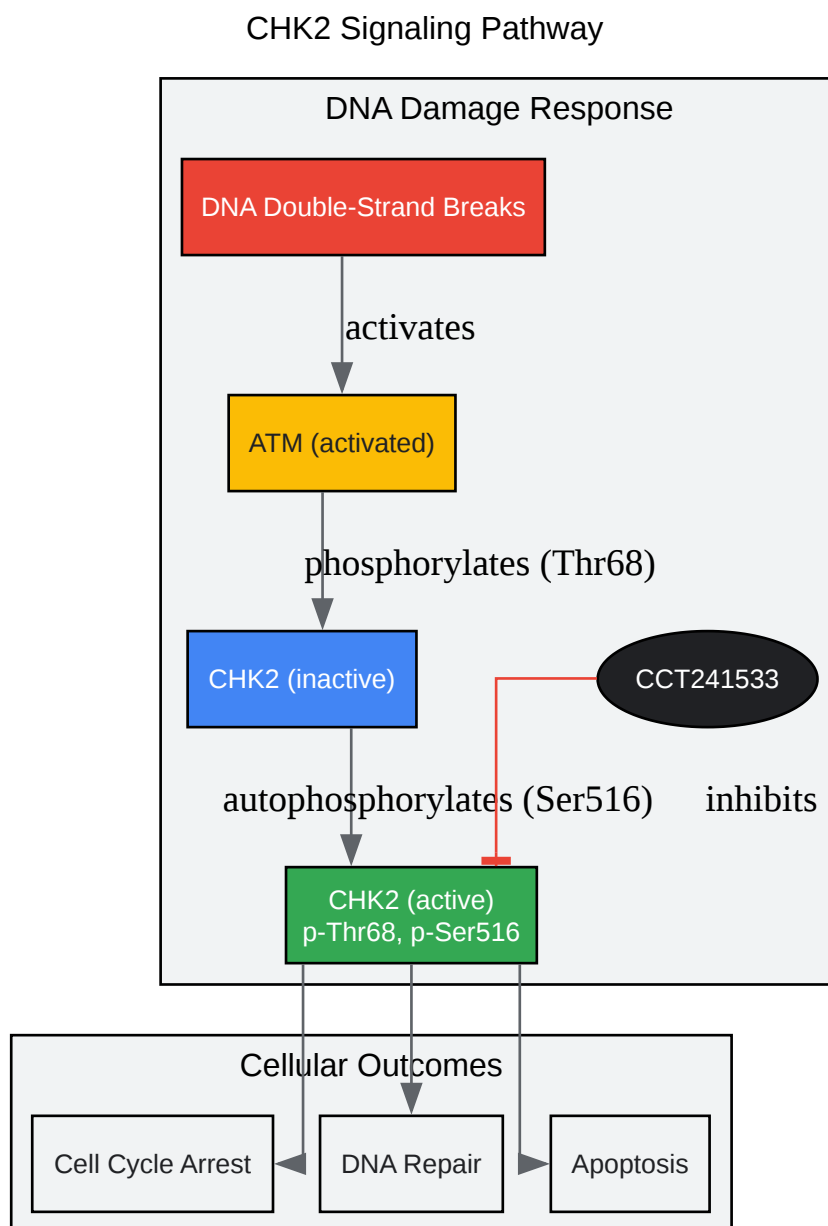
Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weigh the required amount of **CCT241533** hydrochloride powder.

- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from **CCT241533** hydrochloride (M.W. 478.94 g/mol), dissolve 4.79 mg of the compound in 1 mL of DMSO.
- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Mechanism of Action and Signaling Pathway

CCT241533 is an ATP-competitive inhibitor of CHK2. In response to DNA double-strand breaks, Ataxia Telangiectasia Mutated (ATM) kinase is activated and phosphorylates CHK2 at Threonine 68 (Thr68). This phosphorylation event leads to CHK2 dimerization and full activation through autophosphorylation at sites including Serine 516 (Ser516). Activated CHK2 then phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. **CCT241533** binds to the ATP-binding pocket of CHK2, preventing its kinase activity and the subsequent phosphorylation of its downstream targets.



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Caption: **CCT241533** inhibits the activation of CHK2 in the DNA damage response pathway.

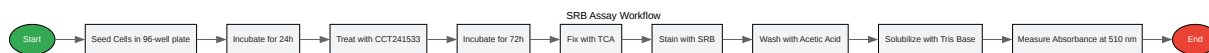
Experimental Protocols

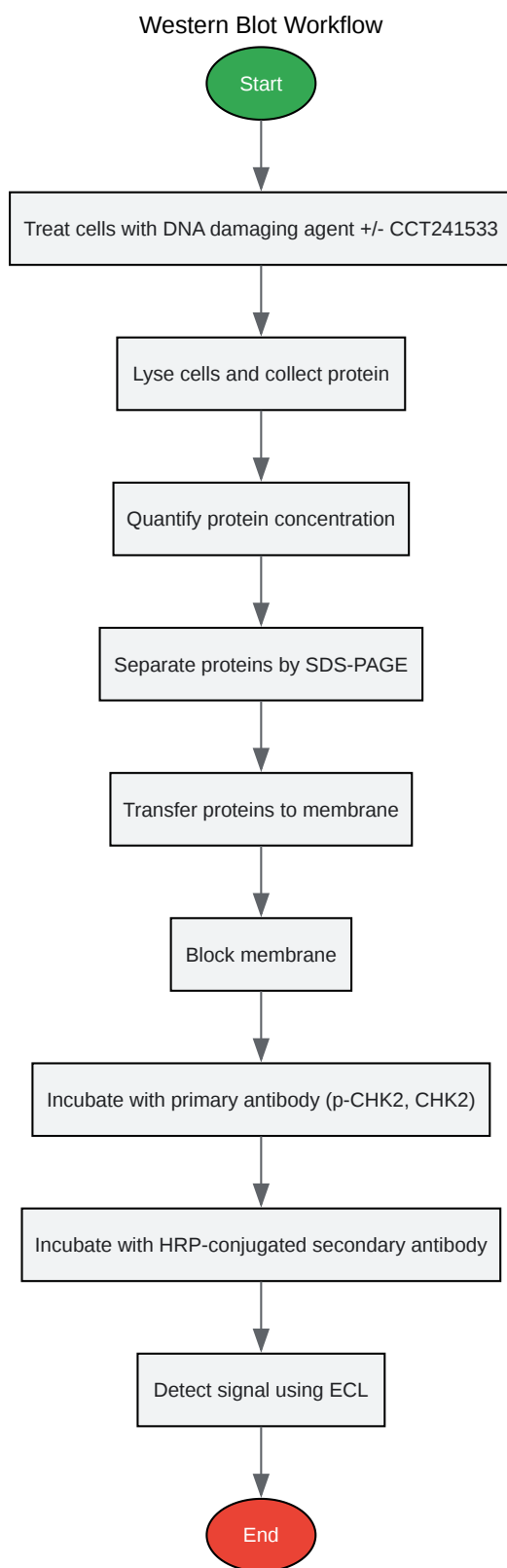
The following are detailed protocols for key experiments to assess the activity of **CCT241533**.

Sulforhodamine B (SRB) Assay for Cell Viability

This assay measures cell density based on the measurement of cellular protein content.

Experimental Workflow:





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